molecular formula C17H24Cl2N2O4 B15191660 2-Propanol, 1-(o-((4-chloro-5-methyl-3-isoxazolyl)methoxy)phenoxy)-3-(isopropylamino)-, hydrochloride CAS No. 90288-69-0

2-Propanol, 1-(o-((4-chloro-5-methyl-3-isoxazolyl)methoxy)phenoxy)-3-(isopropylamino)-, hydrochloride

Cat. No.: B15191660
CAS No.: 90288-69-0
M. Wt: 391.3 g/mol
InChI Key: JVPWNGUVOSIOLM-UHFFFAOYSA-N
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Description

2-Propanol, 1-(o-((4-chloro-5-methyl-3-isoxazolyl)methoxy)phenoxy)-3-(isopropylamino)-, hydrochloride is a complex organic compound that belongs to the class of isoxazole derivatives. This compound is characterized by its unique chemical structure, which includes a chlorinated isoxazole ring, a phenoxy group, and an isopropylamino group. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanol, 1-(o-((4-chloro-5-methyl-3-isoxazolyl)methoxy)phenoxy)-3-(isopropylamino)-, hydrochloride typically involves multiple steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving appropriate precursors such as 4-chloro-5-methyl-3-isoxazolecarboxylic acid.

    Attachment of the Phenoxy Group: The phenoxy group is introduced via an etherification reaction, where the isoxazole derivative reacts with a phenol derivative under basic conditions.

    Introduction of the Isopropylamino Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropylamino group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can occur at the chlorinated isoxazole ring, potentially leading to dechlorination.

    Substitution: The phenoxy group can participate in substitution reactions, where the methoxy group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various phenoxy derivatives.

Scientific Research Applications

2-Propanol, 1-(o-((4-chloro-5-methyl-3-isoxazolyl)methoxy)phenoxy)-3-(isopropylamino)-, hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propanol, 1-(o-((4-chloro-3-isoxazolyl)methoxy)phenoxy)-3-(isopropylamino)-, hydrochloride
  • 2-Propanol, 1-(o-((5-methyl-3-isoxazolyl)methoxy)phenoxy)-3-(isopropylamino)-, hydrochloride

Uniqueness

The uniqueness of 2-Propanol, 1-(o-((4-chloro-5-methyl-3-isoxazolyl)methoxy)phenoxy)-3-(isopropylamino)-, hydrochloride lies in its specific chemical structure, which imparts distinct chemical and biological properties. The presence of the chlorinated isoxazole ring and the isopropylamino group differentiates it from other similar compounds, potentially leading to unique reactivity and applications.

Properties

CAS No.

90288-69-0

Molecular Formula

C17H24Cl2N2O4

Molecular Weight

391.3 g/mol

IUPAC Name

1-[2-[(4-chloro-5-methyl-1,2-oxazol-3-yl)methoxy]phenoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride

InChI

InChI=1S/C17H23ClN2O4.ClH/c1-11(2)19-8-13(21)9-22-15-6-4-5-7-16(15)23-10-14-17(18)12(3)24-20-14;/h4-7,11,13,19,21H,8-10H2,1-3H3;1H

InChI Key

JVPWNGUVOSIOLM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)COC2=CC=CC=C2OCC(CNC(C)C)O)Cl.Cl

Origin of Product

United States

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